molecular formula C24H18N2O2S B2703186 N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-methylbenzamide CAS No. 312605-62-2

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-methylbenzamide

Cat. No. B2703186
CAS RN: 312605-62-2
M. Wt: 398.48
InChI Key: TYCQYGPNOWQJMQ-UHFFFAOYSA-N
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Description

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-methylbenzamide, also known as BPTM, is a chemical compound that has been studied for its potential applications in scientific research. BPTM belongs to the thiazole family of compounds and has been shown to have various biochemical and physiological effects.

Scientific Research Applications

Antimicrobial Activity

Compounds structurally related to N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-methylbenzamide have been synthesized and evaluated for antimicrobial activity. For instance, microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine has shown promising antimicrobial analogs. These compounds demonstrated significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The presence of a fluorine atom in the benzoyl group significantly enhances antimicrobial efficacy (Desai, Rajpara, & Joshi, 2013).

Anticancer Evaluation

Another avenue of research involves the design, synthesis, and evaluation of thiazole-containing compounds for anticancer activity. Substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and showed moderate to excellent anticancer activities against various cancer cell lines, including breast, lung, colon, and ovarian cancer. Some derivatives exhibited higher anticancer activities than the reference drug etoposide, highlighting their potential as anticancer agents (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Anticonvulsant Agents

Research into novel 4-thiazolidinone derivatives as agonists of benzodiazepine receptors has demonstrated considerable anticonvulsant activity. These compounds have essential functional groups for binding to benzodiazepine receptors and showed promising results in electroshock and pentylenetetrazole-induced lethal convulsion tests. Their pharmacological evaluation indicates a significant potential for the treatment of convulsive disorders without impairing learning and memory (Faizi, Jahani, Ebadi, Tabatabai, Rezaee, Lotfaliei, Amini, & Almasirad, 2017).

Material Science Applications

In material science, the synthesis and characterization of novel aromatic polyimides have been reported, where compounds related to N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-methylbenzamide were utilized. These polyimides exhibit high solubility in common organic solvents and possess high thermal stability, making them suitable for advanced material applications (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

properties

IUPAC Name

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O2S/c1-16-9-8-14-19(15-16)23(28)26-24-25-20(17-10-4-2-5-11-17)22(29-24)21(27)18-12-6-3-7-13-18/h2-15H,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCQYGPNOWQJMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-methylbenzamide

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